![molecular formula C28H43O4P B157804 Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate CAS No. 1758-45-8](/img/structure/B157804.png)
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate, also known as Cyphos IL 104, is a phosphonium-based ionic liquid that has gained significant attention in the field of chemistry due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate is not fully understood. However, it is believed that the ionic liquid interacts with the reactants or substrates, altering their chemical properties and facilitating the reaction. The unique properties of the ionic liquid, such as its low vapor pressure and high thermal stability, make it an ideal catalyst in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the ionic liquid may have toxic effects on aquatic organisms. Therefore, it is important to handle the substance with care and dispose of it properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate is its versatility in various chemical reactions. It can be used as a catalyst, solvent, or surfactant, making it a valuable tool in the laboratory. The ionic liquid is also stable at high temperatures and does not evaporate, making it a safer alternative to traditional solvents.
However, the limitations of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate include its cost and potential toxicity. The synthesis process is relatively expensive, and the substance may have toxic effects on aquatic organisms. Therefore, it is important to handle the substance with care and dispose of it properly.
Direcciones Futuras
There are several future directions for the study of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the study of the ionic liquid's potential applications in the pharmaceutical industry. The substance may have valuable properties for drug delivery or as a solvent for drug synthesis. Additionally, the study of the substance's toxic effects on aquatic organisms and the development of safer disposal methods is an important area of research.
Métodos De Síntesis
The synthesis of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate involves the reaction between triphenylphosphine and 1,1,3,3-tetramethylbutyl bromide. The resulting product is then treated with hydrogen phosphate to form the desired ionic liquid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate has been extensively studied for its application in various fields of science. It has been used as a catalyst in organic reactions, as a solvent in chemical synthesis, and as a surfactant in emulsion polymerization. The ionic liquid has also been used in the separation of rare earth metals, extraction of heavy metals from wastewater, and as a lubricant additive.
Propiedades
Número CAS |
1758-45-8 |
|---|---|
Nombre del producto |
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate |
Fórmula molecular |
C28H43O4P |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C28H43O4P/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3,(H,29,30) |
Clave InChI |
CJMDDRXHXPXLMJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Otros números CAS |
1758-45-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



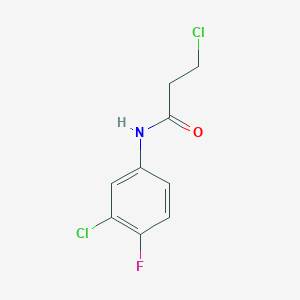
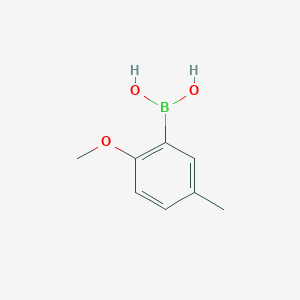
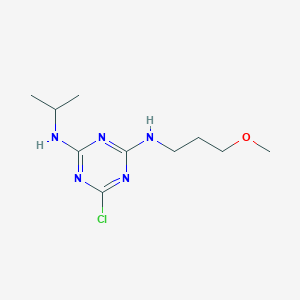
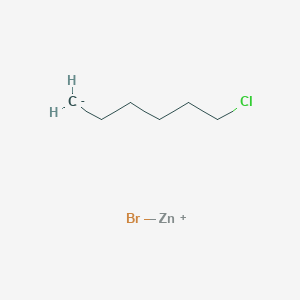
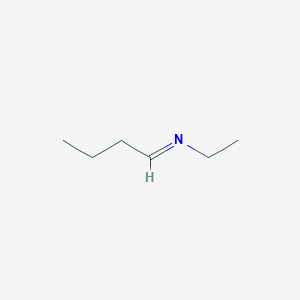
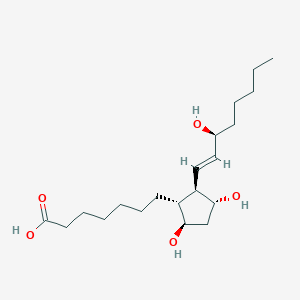
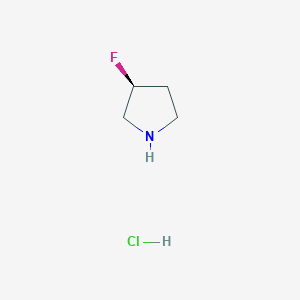
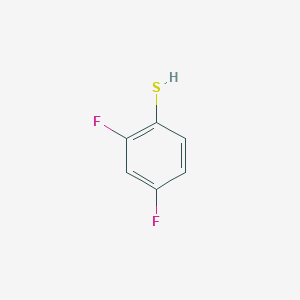
![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)
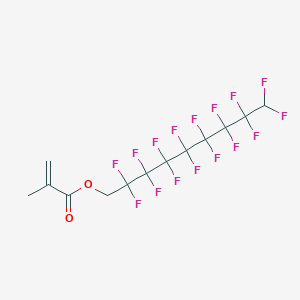
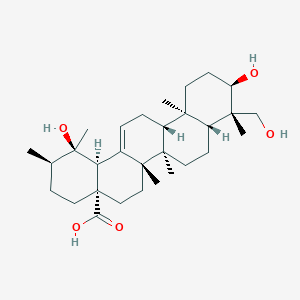
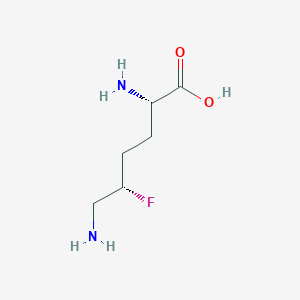
![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)